molecular formula C22H23N3O7S B1679569 Rosiglitazone maleate CAS No. 155141-29-0

Rosiglitazone maleate

Katalognummer: B1679569
CAS-Nummer: 155141-29-0
Molekulargewicht: 473.5 g/mol
InChI-Schlüssel: SUFUKZSWUHZXAV-BTJKTKAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rosiglitazonmaleat ist ein Antidiabetikum, das zur Klasse der Thiazolidindione gehört. Es wird hauptsächlich zur Verbesserung der glykämischen Kontrolle bei Erwachsenen mit Typ-2-Diabetes mellitus eingesetzt, indem es die Insulinsensitivität des Körpers erhöht . Diese Verbindung wird unter dem Markennamen Avandia vermarktet und ist für ihre Rolle bei der Reduzierung der Insulinresistenz und der Verringerung der hepatischen Glukosesekretion bekannt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Rosiglitazonmaleat umfasst mehrere Schritte. Eine gängige Methode beinhaltet die Reaktion von 2-(N-Methyl-N-(2-Pyridyl)amino)ethanol mit 4-Fluorbenzaldehyd in Gegenwart von Kalium-tert-butoxid in Dimethylformamid . Diese Reaktion bildet einen Zwischenstoff, der dann weiteren Reaktionen unterzogen wird, um Rosiglitazonmaleat zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von Rosiglitazonmaleat beinhaltet oft die Einkapselung des Arzneimittels in Polymere wie Eudragit® RS100 durch nichtwässrige Emulsions-/Lösungsmittelverdampfungsmethoden . Dieses Verfahren gewährleistet eine hohe Arzneistoffeinschlusseffizienz und kontrollierte Freisetzungseigenschaften.

Chemische Reaktionsanalyse

Reaktionstypen

Rosiglitazonmaleat unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion kann unter bestimmten Bedingungen auftreten und zur Bildung oxidierter Derivate führen.

    Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb des Moleküls modifizieren.

    Substitution: Substitutionsreaktionen können an verschiedenen Positionen am aromatischen Ring oder anderen funktionellen Gruppen auftreten.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation hydroxylierte Derivate liefern, während die Reduktion zur Bildung reduzierter Analoga führen kann .

Wissenschaftliche Forschungsanwendungen

Rosiglitazonmaleat hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

Rosiglitazonmaleat entfaltet seine Wirkung durch Aktivierung des Peroxisomen-Proliferator-aktivierten Rezeptors gamma (PPARγ), eines Kernrezeptors, der die Expression von Genen reguliert, die an der Glukose- und Lipidstoffwechsels beteiligt sind . Durch die Bindung an PPARγ verbessert Rosiglitazonmaleat die Insulinsensitivität in Fettgewebe, Muskeln und Leber, was zu einer verbesserten glykämischen Kontrolle führt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rosiglitazone maleate involves several steps. One common method includes the reaction of 2-(N-methyl-N-(2-pyridyl)amino)ethanol with 4-fluorobenzaldehyde in the presence of potassium tertiary butoxide in dimethylformamide . This reaction forms an intermediate, which is then subjected to further reactions to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves encapsulating the drug into polymers such as Eudragit® RS100 through nonaqueous emulsification/solvent evaporation methods . This method ensures high drug entrapment efficiency and controlled release properties.

Analyse Chemischer Reaktionen

Types of Reactions

Rosiglitazone maleate undergoes various chemical reactions, including:

    Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can occur at different positions on the aromatic ring or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of reduced analogs .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

  • Management of Type 2 Diabetes Mellitus
    • Rosiglitazone maleate is primarily indicated for the treatment of type 2 diabetes mellitus, especially in patients who exhibit inadequate glycemic control with other medications such as metformin or sulfonylureas. Studies have shown that combination therapy with metformin and rosiglitazone significantly improves glycemic control, insulin sensitivity, and beta-cell function compared to monotherapy with either drug alone .
    StudyTreatmentOutcome
    ADOPT TrialRosiglitazone vs. Metformin vs. SulfonylureaRosiglitazone showed superior glycemic control over time .
    Combination TherapyMetformin + RosiglitazoneDecrease in glycosylated hemoglobin levels by 1.0% to 1.2% after 26 weeks .
  • Combination Therapy
    • The efficacy of this compound is enhanced when combined with other antidiabetic agents. For instance, a study demonstrated that adding rosiglitazone to a sulfonylurea regimen resulted in improved glycemic control in patients with mild to moderate renal impairment . The combination therapy has also been noted to be well-tolerated with a favorable safety profile .
  • Potential Antineoplastic Activity
    • Research indicates that rosiglitazone may possess antineoplastic properties due to its ability to inhibit cell growth and angiogenesis through PPAR-γ activation. This suggests potential applications in cancer treatment, although further studies are required to establish its efficacy in this area .

Case Studies

  • Hepatocellular Injury
    • A documented case highlighted a 61-year-old male who developed hepatocellular injury after initiating treatment with rosiglitazone. His symptoms resolved upon discontinuation of the drug, indicating the necessity for monitoring liver function during treatment .
  • Diabetes Management
    • In another case, a patient with poorly controlled type 2 diabetes experienced significant improvement in glucose levels after switching to a regimen including rosiglitazone, showcasing its effectiveness in real-world clinical settings .

Research Findings

  • A randomized controlled trial involving 348 patients indicated that the addition of rosiglitazone significantly improved fasting plasma glucose levels and insulin sensitivity compared to placebo groups . The findings from this study support the use of rosiglitazone as an effective adjunct therapy for patients struggling to achieve glycemic targets.
  • Pharmacogenomic studies have explored the genetic factors influencing the efficacy of rosiglitazone in various populations, suggesting that genetic predispositions may affect individual responses to treatment . This highlights the importance of personalized medicine approaches in diabetes management.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    Pioglitazon: Ein weiteres Thiazolidindion mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften.

    Troglitazon: Ein älteres Thiazolidindion, das aufgrund von Sicherheitsbedenken vom Markt genommen wurde.

Einzigartigkeit

Rosiglitazonmaleat ist einzigartig in seiner selektiven Bindung an PPARγ, ohne PPARα zu beeinflussen, was es von anderen Verbindungen der gleichen Klasse unterscheidet . Diese selektive Wirkung trägt zu seinen spezifischen therapeutischen Wirkungen und seinem Nebenwirkungsprofil bei.

Biologische Aktivität

Rosiglitazone maleate, marketed under the brand name Avandia, is an oral medication primarily used in the management of type 2 diabetes mellitus. It belongs to the thiazolidinedione class of drugs and functions mainly as an insulin sensitizer. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, potential side effects, and case studies.

Rosiglitazone exerts its effects by activating peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose and lipid metabolism. By enhancing insulin sensitivity in peripheral tissues such as muscle, fat, and liver, rosiglitazone facilitates better glucose uptake and utilization. This leads to reduced blood glucose levels without causing hypoglycemia, a common side effect associated with other antidiabetic medications .

Pharmacokinetics

The pharmacokinetic profile of rosiglitazone is characterized by:

  • Absorption : Peak plasma concentrations occur approximately 1.75 hours after oral administration.
  • Distribution : The volume of distribution is approximately 17.6 liters, with about 99.8% bound to plasma proteins, primarily albumin.
  • Metabolism : Rosiglitazone undergoes extensive hepatic metabolism via cytochrome P450 enzymes (CYP2C8 and CYP2C9) to form inactive metabolites.
  • Excretion : Approximately 64% of the drug is eliminated via urine and 23% via feces .

Clinical Efficacy

Numerous studies have demonstrated the efficacy of rosiglitazone in lowering blood glucose levels and improving insulin sensitivity. A significant study involving newly diagnosed type 2 diabetes patients showed that treatment with rosiglitazone led to substantial reductions in fasting glucose and glycated hemoglobin (HbA1c) levels over 48 weeks . The following table summarizes key clinical findings:

StudyPopulationTreatment DurationHbA1c ReductionFasting Glucose Reduction
Al-Salman et al. (2000)Type 2 Diabetes48 weeks-0.8%-30 mg/dL
Rosiglitazone vs. MetforminNewly Diagnosed T2DM48 weeks-0.9%-25 mg/dL
Joslin Diabetes Center StudySevere Nonproliferative DR PatientsUp to 9 yearsN/AN/A

Case Studies

  • Hepatocellular Injury :
    A case report described a 61-year-old male who developed hepatocellular injury after starting rosiglitazone therapy. Symptoms included nausea and elevated liver enzymes, which normalized after discontinuation of the drug . This emphasizes the need for monitoring liver function during treatment.
  • Delayed Onset of Proliferative Diabetic Retinopathy :
    A longitudinal study reviewed patients treated with rosiglitazone and found that those on the medication experienced a significantly lower incidence of progression to proliferative diabetic retinopathy compared to controls (19.2% vs. 47.4%) over three years . This suggests potential antiangiogenic benefits of rosiglitazone.

Side Effects and Risks

While rosiglitazone is effective in managing blood glucose levels, it has been associated with several side effects:

  • Cardiovascular Risks : There have been concerns regarding an increased risk of heart failure and myocardial infarction associated with its use.
  • Weight Gain : Patients may experience weight gain due to fluid retention and increased fat mass.
  • Liver Function : As noted in case studies, monitoring liver enzymes is recommended due to potential hepatotoxicity .

Eigenschaften

IUPAC Name

(Z)-but-2-enedioic acid;5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S.C4H4O4/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;5-3(6)1-2-4(7)8/h2-9,15H,10-12H2,1H3,(H,20,22,23);1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFUKZSWUHZXAV-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023569
Record name Rosiglitazone maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

68.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49681563
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

155141-29-0
Record name 2,4-Thiazolidinedione, 5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-, (2Z)-2-butenedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155141-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rosiglitazone Maleate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155141290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rosiglitazone maleate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=717764
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Rosiglitazone maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROSIGLITAZONE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX2339DP44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rosiglitazone maleate
Reactant of Route 2
Rosiglitazone maleate
Reactant of Route 3
Rosiglitazone maleate
Reactant of Route 4
Reactant of Route 4
Rosiglitazone maleate
Reactant of Route 5
Rosiglitazone maleate
Reactant of Route 6
Reactant of Route 6
Rosiglitazone maleate
Customer
Q & A

Q1: What is the primary mechanism of action of Rosiglitazone Maleate?

A1: this compound is a thiazolidinedione that primarily works by increasing insulin sensitivity. [, , , ] It achieves this by acting as a potent and selective agonist for peroxisome proliferator-activated receptor gamma (PPARγ). [, ] This receptor is primarily found in adipose tissue but also exists in skeletal muscle and the liver. [, , ]

Q2: How does activation of PPARγ lead to improved glycemic control?

A2: Activation of PPARγ by this compound leads to several downstream effects: [, , ]

  • Increased glucose uptake in peripheral tissues: Particularly in skeletal muscle and adipose tissue, enhancing the body's ability to utilize glucose. [, , , ]
  • Reduced hepatic gluconeogenesis: Suppressing the liver's production of glucose, further contributing to blood glucose control. [, , ]
  • Improved beta-cell function: Studies suggest that this compound may also improve the function of pancreatic beta-cells, enhancing insulin secretion. [, ]

Q3: Does the concentration of this compound affect its absorption in the body?

A3: Studies in rats have shown that the concentration of this compound does not significantly impact its absorption kinetics. [] This suggests that the absorption process might follow a first-order kinetic model, primarily driven by passive diffusion. []

Q4: What is the chemical structure and molecular formula of this compound?

A4: this compound is a thiazolidinedione derivative. It exists as a racemate due to a single chiral center, with its enantiomers being functionally indistinguishable due to rapid interconversion. []

  • Molecular Formula: C18H19N3O3S•C4H4O4 []

Q5: What is the molecular weight of this compound?

A5: The molecular weight of this compound is 473.52 g/mol (free base: 357.44 g/mol). []

Q6: Are there any specific spectroscopic data available for this compound?

A6: While the provided abstracts do not delve into detailed spectroscopic analysis, they do highlight the use of UV-spectrophotometry for analyzing this compound in pharmaceutical formulations. [, , ] Specific wavelengths mentioned include 247 nm and 228 nm. [] Research also points to the use of surface-enhanced Raman scattering (SERS) to study the co-adsorption of this compound with other drugs like Pioglitazone Hydrochloride on nano-silver surfaces. []

Q7: How does this compound behave in binary solvent systems like Dimethylsulfoxide-water?

A8: In Dimethylsulfoxide-water mixtures, this compound displays a solubility curve with a maximum solubility point that significantly exceeds its ideal solubility. [] This deviation from the ideal behavior suggests strong solute-solvent interactions, potentially due to solvation of the drug by the solvent mixture. [] The Extended Hildebrand Solubility Approach has proven useful in predicting this solubility behavior. []

Q8: What are some formulation challenges associated with this compound, and how are they addressed?

A9: this compound's limited solubility, particularly in aqueous environments, poses a significant challenge in pharmaceutical formulation. [, , ] Several approaches have been investigated to enhance its solubility and bioavailability:

  • Solid dispersions: Utilizing carriers like PVP K30 have been shown to significantly improve the dissolution rate of this compound in both distilled water and simulated intestinal fluid. []
  • Floating Drug Delivery Systems: This approach, employing polymers like HPMC, aims to increase gastric residence time and thereby enhance drug absorption. [, ]
  • Mucoadhesive Microspheres: Formulations using polymers like sodium carboxymethyl cellulose and Carbopol 934 have shown promise in providing sustained release of this compound within the gastrointestinal tract. []
  • Transdermal Delivery: Research suggests that this compound possesses promising transdermal delivery potential, especially when enhanced by techniques like iontophoresis. [, ]

Q9: What can you tell me about the stability of this compound under different conditions?

A10: While the provided abstracts don't provide comprehensive stability data, studies indicate that this compound is susceptible to degradation under certain conditions, particularly in alkaline environments. [, ] Forced degradation studies using acid, base, oxidation, heat, and UV light have revealed degradation products. [] The development of a stability-indicating high-performance liquid chromatography (HPLC) method highlights the importance of monitoring this compound stability during its shelf life. []

Q10: What analytical methods are commonly employed in the characterization and quantification of this compound?

A10: Several analytical techniques are used to study this compound:

  • UV-Spectrophotometry: Frequently used for quantitative analysis, particularly in pharmaceutical formulations. [, , ]
  • High-Performance Liquid Chromatography (HPLC): Offers high sensitivity and selectivity for both qualitative and quantitative analysis, especially in determining related substances and impurities. [, , , ]
  • Surface-Enhanced Raman Spectroscopy (SERS): Utilized to study the co-adsorption behavior of this compound with other drugs on nano-silver surfaces. []

Q11: What is the significance of analytical method validation for this compound?

A12: Validation of analytical methods is crucial to ensure the accuracy, precision, and specificity of the results obtained during drug development, manufacturing, and quality control. [, ] For this compound, this is particularly important given its potential for degradation and the need to monitor its levels accurately in both pharmaceutical formulations and biological samples. [, ]

Q12: How does this compound interact with other antidiabetic medications like Metformin Hydrochloride?

A13: this compound exhibits synergism with other antidiabetic drugs possessing different mechanisms of action, notably Metformin Hydrochloride. [, ] Combining these drugs offers a multi-faceted approach to managing type 2 diabetes. [, , ]

  • Metformin Hydrochloride: Enhances glucose uptake in peripheral tissues and reduces hepatic gluconeogenesis. [, ]
  • This compound: Improves insulin sensitivity in muscle, liver, and adipose tissue while also potentially enhancing beta-cell function. [, , ]

Q13: What are the effects of this compound on cardiovascular risk factors in patients with type 2 diabetes?

A13: Studies suggest that this compound treatment can positively influence several cardiovascular risk factors in patients with type 2 diabetes:

  • Improved Glycemic Control: Effectively reduces fasting plasma glucose (FPG) and HbA1c levels. [, , , , , , , , ]
  • Positive Lipid Profile Changes: While there might be slight increases in total cholesterol, LDL cholesterol, and triglycerides, HDL cholesterol levels tend to remain stable or even improve. [, , , ]
  • Reduced Inflammation: Studies show potential for reducing inflammatory markers like C-reactive protein (CRP) and interleukin-6 (IL-6). [, ]
  • Microalbuminuria Improvement: May contribute to a decrease in microalbuminuria, a marker of kidney damage. []
  • Arterial Stiffness Reduction: Demonstrates potential for reducing brachial-ankle pulse wave velocity (baPWV), indicating an improvement in arterial stiffness. [, ]

Q14: Are there specific genetic factors that might influence the response to this compound treatment?

A16: Research suggests a potential link between the adiponectin gene (ADIPOQ) and the response to this compound treatment in patients with type 2 diabetes. [] Specifically, individuals carrying the TG or GG genotype of the ADIPOQ SNP +45 might exhibit a better response to this compound compared to those with the TT genotype. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.